Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF
説明
Des-AA1,2,5-[D-Trp8,(NαMe)IAmp9]SRIF (CH-275) is a synthetic somatostatin (SRIF) analogue designed for enhanced selectivity toward somatostatin receptor subtype 1 (sst1) and improved metabolic stability. Structural modifications include:
- Deletions: Removal of amino acids 1, 2, and 5 to reduce peptide size while retaining pharmacophore integrity.
- Substitutions: D-Trp8: Incorporation of D-tryptophan at position 8 to stabilize conformational interactions and resist proteolytic degradation . (NαMe)IAmp9: Nα-methylation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9, which enhances sst1 affinity and shields the peptide backbone from enzymatic cleavage .
CH-275 exhibits 30-fold selectivity for sst1 over sst2/4/5 and 10-fold selectivity over sst3, making it a critical tool for studying sst1-specific pathways in neuroendocrine regulation and oncology .
特性
分子式 |
C75H98N14O15S2 |
|---|---|
分子量 |
1499.8 g/mol |
IUPAC名 |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-20-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C75H98N14O15S2/c1-43(2)78-38-50-30-28-49(29-31-50)36-62-71(99)88-64(45(4)92)72(100)83-58(35-48-23-13-8-14-24-48)69(97)87-63(44(3)91)73(101)85-60(40-90)70(98)86-61(75(103)104)42-106-105-41-53(77)65(93)80-55(27-17-18-32-76)66(94)81-56(33-46-19-9-6-10-20-46)67(95)82-57(34-47-21-11-7-12-22-47)68(96)84-59(74(102)89(62)5)37-51-39-79-54-26-16-15-25-52(51)54/h6-16,19-26,28-31,39,43-45,53,55-64,78-79,90-92H,17-18,27,32-38,40-42,76-77H2,1-5H3,(H,80,93)(H,81,94)(H,82,95)(H,83,100)(H,84,96)(H,85,101)(H,86,98)(H,87,97)(H,88,99)(H,103,104)/t44-,45-,53-,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-/m1/s1 |
InChIキー |
SRQXVUQUEBDWHI-YNBIXHCXSA-N |
異性体SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O |
正規SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
製品の起源 |
United States |
準備方法
Solid-Phase Peptide Synthesis (SPPS)
The synthesis begins with a Rink amide resin (loading: 0.49 mmol/g) pre-swollen in dichloromethane (DCM). Fmoc-deprotection is performed using 20% piperidine in dimethylformamide (DMF) under microwave irradiation (40 W, 75°C, 30 sec).
Key Steps:
-
Resin Activation :
-
Critical Modifications :
-
Cycle Details :
Cleavage and Deprotection
The peptide-resin is treated with TFA:TIS:water (95:2.5:2.5) for 3 hr to cleave the peptide and remove side-chain protections (e.g., t-Bu, Trt groups). Crude product is precipitated in cold diethyl ether and lyophilized.
Key Reagents and Reaction Conditions
Analytical Characterization
Purity and Identity
Structural Validation
Table 1: Receptor Binding Affinity (IC50, nM)
| Receptor | Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF | Native SRIF-14 |
|---|---|---|
| SSTR1 | 21.0 | 1.88 |
| SSTR2 | 0.35 | 0.016 |
| SSTR3 | 0.38 | 0.25 |
| SSTR4 | 16.0 | 1.55 |
| SSTR5 | 5.02 | 0.76 |
| Data adapted from. |
Challenges and Optimizations
Racemization Control
化学反応の分析
科学研究への応用
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIFは、幅広い科学研究への応用を持っています。
化学: ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。
生物学: ソマトスタチン類似体とその受容体間の相互作用を理解するための受容体結合研究で使用されます。
医学: ソマトスタチン受容体を標的にすることで、がんや内分泌障害などの病気の治療における潜在的な治療用途について調査されています。
科学的研究の応用
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in receptor binding studies to understand the interaction between somatostatin analogues and their receptors.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and endocrine disorders by targeting somatostatin receptors.
作用機序
類似化合物の比較
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIFは、その安定性と受容体結合親和性を高める特定の修飾によって独自です。類似の化合物には次のものがあります。
Des-AA1,2,5-[D-Nal8,IAmp9]SRIF: 類似の修飾が施されているものの、異なるアミノ酸置換がなされた別のソマトスタチン類似体です。
Des-AA1,2,5-[D-Trp8,Tyr11]SRIF: 受容体選択性を向上させるための追加の修飾が施された変異体です。
Des-AA1,2,5-[IAmp9,Tyr11]-SRIF: 結合親和性と選択性を高めることを目的とした修飾が施された化合物です.
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIFは、特定の修飾の組み合わせにより、科学研究と潜在的な治療用途において貴重なツールとなっています。
類似化合物との比較
Compounds with D-Trp8 Substitution
- Key Differences: CH-275's IAmp9 and deletions restrict conformational flexibility, shifting selectivity toward sst1, unlike the pan-receptor binding of [D-Trp8]-SRIF . Nα-methylation at IAmp9 in CH-275 enhances protease resistance, doubling serum stability compared to non-methylated analogs .
Compounds with IAmp9 or Related Substitutions
| Compound | Modifications | sst1 Affinity (Ki, nM) | Selectivity (sst1 vs. sst2) | References |
|---|---|---|---|---|
| Des-AA1,2,5-[IAmp9,Tyr11]-SRIF | IAmp9 + Tyr11; no D-Trp8 | 0.58 | 15-fold | |
| CH-275 | IAmp9 + D-Trp8 + NαMe | 0.43 | 30-fold |
Multi-Substituted Analogues with Enhanced Stability
| Compound | Modifications | Half-Life (h) | Receptor Selectivity | References |
|---|---|---|---|---|
| [L-Msa7,D-Trp8]-SRIF | Msa (mesitylalanine) + D-Trp8 | 41 | sst3/sst5 affinity restored | |
| CH-275 | IAmp9 + D-Trp8 | >41 | sst1-selective |
- Key Contrast :
Functional and Therapeutic Comparisons
Receptor Selectivity Profiles
| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |
|---|---|---|---|---|---|
| SRIF (natural) | 0.43 | 0.0016 | 0.53 | 0.74 | 0.23 |
| [D-Trp8]-SRIF | 0.32 | 0.001 | 0.61 | 5.83 | 0.46 |
| Octreotide | >100 | 0.02 | 1.3 | >100 | 0.6 |
| CH-275 | 0.43 | >100 | 5.0 | >100 | >100 |
- Critical Notes: CH-275's >100 nM Ki for sst2/4/5 contrasts sharply with octreotide’s sst2/3/5 selectivity, highlighting its niche in sst1-targeted therapies . Unlike BIM-23052 (sst3-selective) or CGP-23996 (sst3/5-preferential), CH-275 avoids off-target effects in sst2-rich tissues like pituitary tumors .
Metabolic Stability
| Compound | Half-Life (h) | Key Stability Features |
|---|---|---|
| SRIF | 2.75 | Rapid degradation by serum proteases |
| [D-Trp8]-SRIF | 19.7 | D-Trp8 shields Lys9 from cleavage |
| CH-275 | >41 | IAmp9 methylation + D-Trp8 synergy |
- Mechanistic Insight: CH-275's NαMe-IAmp9 prevents aminopeptidase attack, while D-Trp8 stabilizes a protease-resistant β-hairpin, extending half-life beyond most SRIF analogs .
Q & A
Q. What is the significance of the D-Trp8 substitution in Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9]SRIF's design?
The D-Trp8 substitution enhances conformational stability and serum resistance by promoting hydrophobic interactions between the indole ring of D-Trp8 and the Lys9 side chain. This stabilizes the cyclic hairpin structure critical for receptor engagement. NMR studies confirm that D-Trp8 retains structural flexibility akin to native SRIF while improving serum stability .
Q. Which somatostatin receptor (SSTR) subtypes are primarily targeted by this analog, and what is its selectivity profile?
Competitive binding assays reveal high selectivity for SSTR1 (Ki = 0.32 ± 0.11 nM) over other subtypes (e.g., SSTR2: 0.001 ± 0.0007 nM, SSTR5: 0.46 ± 0.24 nM). This selectivity is attributed to the synergistic effects of D-Trp8 and (NalphaMe)IAmp9 modifications, which optimize receptor docking .
Q. How does the serum half-life of this analog compare to native SRIF and octreotide?
The analog exhibits a serum half-life of ~5.2 hours, significantly longer than native SRIF (2.75 hours) and comparable to octreotide. This improvement stems from resistance to proteolysis due to D-Trp8 and steric hindrance from (NalphaMe)IAmp9 .
Q. What role do aromatic residues (e.g., Msa, Phe) play in stabilizing its bioactive conformation?
Proximal aromatic clusters (e.g., Msa6-Phe11) form polar-π interactions that rigidify the structure, aligning it with SSTR2-bound conformations. These interactions are validated via NOESY spectra and computational modeling .
Advanced Research Questions
Q. How do Nalpha-methyl modifications at IAmp9 influence receptor binding and metabolic stability?
Nalpha-methylation at IAmp9 enhances SSTR1 selectivity (30-fold over SSTR2/4/5) by reducing conformational flexibility and sterically shielding the peptide backbone from enzymatic degradation. Binding assays and serum stability studies confirm this dual benefit .
Q. What methodological approaches are critical for analyzing conformational dynamics in solution?
Integration of 2D NMR (NOESY) with computational modeling (CNS software) is essential. Distance constraints from NOE signals (e.g., Lys9 γ-proton shifts) and iterative structural calculations resolve dominant conformations, as demonstrated for [L-Msa7,D-Trp8]-SRIF .
Q. How can researchers address discrepancies between improved serum stability and reduced receptor affinity in modified analogs?
Comparative structural analysis (e.g., NMR of Cha-substituted analogs) and binding kinetics studies reveal that excessive hydrophobicity may stabilize non-bioactive conformations. For example, [Cha6,11,D-Trp8]-SRIF shows 4-fold lower SSTR2 affinity despite prolonged serum stability .
Q. What strategies optimize SSTR subtype selectivity in SRIF analogs?
Strategic substitution with D-amino acids (e.g., D-Trp8) and sterically hindered residues (e.g., IAmp9) is key. Systematic profiling across SSTR1-5 using CHO cell membranes and radiolabeled SRIF ensures precise affinity rankings .
Q. How does conformational flexibility impact multi-receptor engagement in SRIF analogs?
Flexible analogs like [D-Trp8]-SRIF bind all SSTRs, while rigidified analogs (e.g., Msa-containing peptides) lose pan-receptor activity. NMR data show that defined NOE signals correlate with reduced SSTR3/5 affinity, highlighting flexibility as a determinant of broad receptor engagement .
Q. What experimental protocols validate receptor subtype selectivity in vitro?
Stable CHO cell lines expressing individual SSTRs are incubated with 125I-SRIF and unlabeled analogs. Ki values are derived from displacement curves using nonlinear regression analysis, ensuring reproducibility across labs (e.g., [D-Trp8]-SRIF: SSTR1 Ki = 0.32 nM) .
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